Cas no 852132-89-9 (3-methyl-6-phenyl-N-propylimidazo2,1-b1,3thiazole-2-carboxamide)

3-Methyl-6-phenyl-N-propylimidazo[2,1-b][1,3]thiazole-2-carboxamide is a heterocyclic compound featuring a fused imidazothiazole core with a phenyl substituent and a propylcarboxamide side chain. Its structural complexity confers potential utility in medicinal chemistry, particularly as a scaffold for bioactive molecule development. The imidazothiazole moiety is known for its diverse pharmacological properties, including antimicrobial and antitumor activity. The presence of the phenyl and propyl groups may enhance lipophilicity, influencing bioavailability and target binding. This compound serves as a valuable intermediate for synthesizing derivatives with tailored biological or material science applications. Its well-defined structure allows for precise modifications to optimize physicochemical and pharmacological properties.
3-methyl-6-phenyl-N-propylimidazo2,1-b1,3thiazole-2-carboxamide structure
852132-89-9 structure
Product Name:3-methyl-6-phenyl-N-propylimidazo2,1-b1,3thiazole-2-carboxamide
CAS No:852132-89-9
MF:C16H17N3OS
MW:299.39068198204
CID:5555510
Update Time:2025-05-23

3-methyl-6-phenyl-N-propylimidazo2,1-b1,3thiazole-2-carboxamide Chemical and Physical Properties

Names and Identifiers

    • Imidazo[2,1-b]thiazole-2-carboxamide, 3-methyl-6-phenyl-N-propyl-
    • 3-methyl-6-phenyl-N-propylimidazo2,1-b1,3thiazole-2-carboxamide
    • Inchi: 1S/C16H17N3OS/c1-3-9-17-15(20)14-11(2)19-10-13(18-16(19)21-14)12-7-5-4-6-8-12/h4-8,10H,3,9H2,1-2H3,(H,17,20)
    • InChI Key: HAVBEVLXEGXARD-UHFFFAOYSA-N
    • SMILES: S1C(C(NCCC)=O)=C(C)N2C=C(C3=CC=CC=C3)N=C12

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F0650-0032-2μmol
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F0650-0032-5mg
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3-methyl-6-phenyl-N-propylimidazo2,1-b1,3thiazole-2-carboxamide Related Literature

Additional information on 3-methyl-6-phenyl-N-propylimidazo2,1-b1,3thiazole-2-carboxamide

Comprehensive Overview of 3-methyl-6-phenyl-N-propylimidazo[2,1-b][1,3]thiazole-2-carboxamide (CAS No. 852132-89-9)

The compound 3-methyl-6-phenyl-N-propylimidazo[2,1-b][1,3]thiazole-2-carboxamide (CAS No. 852132-89-9) is a heterocyclic organic molecule with a unique structural framework. This imidazo[2,1-b][1,3]thiazole derivative has garnered significant attention in pharmaceutical and agrochemical research due to its potential biological activities. The presence of both phenyl and propyl substituents enhances its lipophilicity, making it a candidate for drug discovery programs targeting membrane-bound proteins.

In recent years, researchers have focused on imidazo[2,1-b]thiazole scaffolds for their diverse pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer effects. The 3-methyl-6-phenyl variant, in particular, has shown promise in preliminary studies for modulating specific enzyme pathways. Its carboxamide functional group further contributes to its binding affinity with biological targets, a feature highly sought after in modern medicinal chemistry.

The synthesis of 3-methyl-6-phenyl-N-propylimidazo[2,1-b][1,3]thiazole-2-carboxamide typically involves multi-step organic reactions, including cyclization and amidation processes. Advanced analytical techniques such as NMR spectroscopy and mass spectrometry are employed to confirm its purity and structural integrity. These methods align with current Good Manufacturing Practices (cGMP) standards, ensuring reproducibility for industrial-scale production.

From an application perspective, this compound intersects with several trending topics in life sciences. For instance, its potential role in targeted therapy aligns with the growing demand for personalized medicine solutions. Additionally, its structural motifs resemble those found in FDA-approved drugs, making it a subject of interest for drug repurposing studies – a cost-effective strategy gaining traction in pharmaceutical R&D.

Environmental considerations are also paramount when discussing 852132-89-9. Recent studies emphasize the importance of green chemistry principles in synthesizing such compounds, minimizing waste generation through catalytic methods. This approach resonates with the global push toward sustainable chemical production, addressing queries frequently searched by environmentally conscious researchers.

In computational chemistry, molecular docking simulations of 3-methyl-6-phenyl-N-propylimidazo[2,1-b][1,3]thiazole-2-carboxamide have revealed interesting interactions with protein targets. These in silico studies, combined with AI-driven drug discovery platforms, accelerate the identification of potential therapeutic applications – a hot topic in contemporary pharmaceutical forums.

The compound's physicochemical properties, including its logP value and aqueous solubility, make it a frequent subject in QSAR (Quantitative Structure-Activity Relationship) modeling. Such analyses help predict ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiles, addressing common concerns in preclinical development stages.

Patent landscapes reveal growing intellectual property activity around imidazo[2,1-b]thiazole derivatives, particularly in metabolic disease research. The 852132-89-9 compound's structural versatility allows for derivatization, enabling medicinal chemists to explore structure-activity relationships – a strategy dominating current drug optimization workflows.

Analytical challenges associated with this compound often involve chromatographic separation techniques. Recent advancements in UHPLC (Ultra-High Performance Liquid Chromatography) methods have improved the resolution of such heterocyclic compounds, a technical aspect frequently queried by quality control specialists.

In material science applications, the π-conjugated system of this molecule has sparked interest for organic electronic devices. Researchers are investigating its potential in organic photovoltaics, aligning with renewable energy trends that dominate scientific discourse.

The stability profile of 3-methyl-6-phenyl-N-propylimidazo[2,1-b][1,3]thiazole-2-carboxamide under various pH conditions remains an active research area, particularly for formulation scientists developing oral dosage forms. Such studies address frequently searched formulation challenges in pharmaceutical technology.

From a regulatory perspective, compounds like 852132-89-9 undergo rigorous ICH guidelines-compliant testing. The focus on genotoxic impurities assessment reflects current regulatory priorities, a subject generating substantial literature in recent years.

In conclusion, 3-methyl-6-phenyl-N-propylimidazo[2,1-b][1,3]thiazole-2-carboxamide represents a versatile chemical entity with multidisciplinary applications. Its ongoing investigation across pharmaceutical, material science, and analytical chemistry domains demonstrates the compound's scientific relevance, while its study methodologies reflect cutting-edge technological advancements in chemical research.

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